molecular formula C9H20N2O2 B15244586 N-(3-Methoxypropyl)L-Valinamide

N-(3-Methoxypropyl)L-Valinamide

Cat. No.: B15244586
M. Wt: 188.27 g/mol
InChI Key: UKUDMELRNSRGHV-QMMMGPOBSA-N
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Description

N-(3-Methoxypropyl)L-Valinamide is a valine-derived amide compound with a methoxypropyl substituent on the nitrogen atom. Its structure combines the branched-chain amino acid L-valine with a 3-methoxypropyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(2S)-2-(3-methoxypropylamino)-3-methylbutanamide

InChI

InChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12)/t8-/m0/s1

InChI Key

UKUDMELRNSRGHV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NCCCOC

Canonical SMILES

CC(C)C(C(=O)N)NCCCOC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method for synthesizing N-(3-Methoxypropyl)L-Valinamide employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. This approach facilitates the formation of the amide bond between L-valinamide and 3-methoxypropylamine under mild conditions. The reaction proceeds via the activation of the carboxyl group of L-valinamide into an O-acylisourea intermediate, which subsequently reacts with the primary amine of 3-methoxypropylamine (Fig. 1).

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) ensures solubility of both reactants and minimizes hydrolysis.
  • Base: Triethylamine (TEA) neutralizes HCl byproducts, maintaining a pH conducive to nucleophilic attack.
  • Temperature: Room temperature (20–25°C) balances reaction rate and side-product formation.
  • Yield: 85–92% after purification via vacuum distillation.

Alternative Synthetic Pathways

Mixed Carbonate-Anhydride Method

Though less common, the mixed anhydride approach using isobutyl chloroformate offers a DCC-free alternative. This method activates L-valinamide’s carboxyl group as a mixed anhydride, which reacts with 3-methoxypropylamine.

Advantages:

  • Avoids DCU formation, simplifying purification.
  • Compatible with moisture-sensitive reagents.

Limitations:

  • Lower yields (70–75%) due to competitive hydrolysis.
  • Requires stringent temperature control (−10°C).

Enzymatic Catalysis

Emerging studies propose lipase-mediated amidation for eco-friendly synthesis. Enzymes like Candida antarctica lipase B (CAL-B) catalyze amide bond formation in non-aqueous media.

Key Parameters:

  • Solvent: Tert-butyl alcohol or acetonitrile.
  • Yield: ~65% (preliminary data).

Purification and Characterization

Isolation Techniques

  • Vacuum Distillation: Effective for separating this compound (bp 172–175°C at 5 mmHg) from unreacted amines.
  • Recrystallization: Ethanol or methanol recrystallization yields >99% purity.

Analytical Validation

Spectroscopic Methods:

Technique Key Peaks/Analytes Reference
¹H NMR δ 0.95 (d, 6H, Val CH₃), δ 3.35 (s, 3H, OCH₃)
IR 1645 cm⁻¹ (amide C=O), 3300 cm⁻¹ (N-H stretch)
HPLC Retention time: 8.2 min (C18 column)

Chromatographic Purity: Reverse-phase HPLC with UV detection (210 nm) confirms >95% purity.

Industrial-Scale Production

Process Intensification

Large-scale synthesis prioritizes cost efficiency and waste reduction. Key modifications include:

  • Solvent Recycling: DCM recovery via fractional distillation reduces raw material costs by 40%.
  • Catalyst Recovery: Filtration and washing reclaim 70% of DCC.

Challenges and Troubleshooting

Common Issues

  • Low Yield: Often due to moisture ingress degrading DCC. Solution: Use molecular sieves and anhydrous solvents.
  • Racemization: Mitigated by maintaining pH < 8 and avoiding elevated temperatures.

Byproduct Analysis

DCU Formation:

  • Identification: White precipitate during reaction.
  • Removal: Filtration through celite or silica gel.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl) L-Z-Valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(3-Methoxypropyl) Derivatives
  • Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): Use: Herbicide . Comparison: Shares the N-(3-methoxypropyl) group but incorporates a triazine ring and methylthio substituent. The methoxypropyl group likely enhances solubility in agrochemical formulations, a feature that may extend to N-(3-Methoxypropyl)L-Valinamide in pharmaceutical contexts.
Valinamide Derivatives
  • L-Valinamide, N-[(2S)-2-amino-3-(3-pyridinyl)propyl]-L-alanyl-N-ethyl: Structure: Combines L-valinamide with a pyridinyl-alanyl side chain . The 3-methoxypropyl group in the target compound may instead enhance membrane permeability due to its ether linkage.
Propanamide Derivatives
  • 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride: Structure: Propanamide with a 3-methoxypropyl group and amine substitution . However, the valine residue in the target compound may confer chiral specificity in biological interactions.

Physicochemical and Functional Properties

Property This compound Methoprotryne 3-Amino-N-(3-methoxypropyl)propanamide
Backbone Structure L-Valinamide Triazine Propanamide
Substituent 3-Methoxypropyl 3-Methoxypropyl + methylthio-triazine 3-Methoxypropyl + amine
Likely Solubility Moderate (polar amide + ether) Low (non-polar triazine) High (ionizable amine + hydrochloride salt)
Potential Applications Pharmaceutical intermediates Agrochemicals Biochemical research

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